
2,4,6-TMPEA (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trimethoxyphenethylamine (hydrochloride) is an organic compound categorized as a phenethylamine. It is commonly used as an analytical reference standard in research and forensic applications . The compound is known for its structural similarity to other phenethylamines, which are often studied for their psychoactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxyphenethylamine (hydrochloride) typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl) .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Trimethoxyphenethylamine (hydrochloride) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trimethoxyphenethylamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitrostyrene intermediates to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated and nitrated phenethylamine derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Trimethoxyphenethylamine (hydrochloride) has a broad range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly as a monoamine reuptake inhibitor.
Medicine: Investigated for potential therapeutic applications in neuropharmacology.
Industry: Utilized in the synthesis of other phenethylamine derivatives and related compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-Trimethoxyphenethylamine (hydrochloride) involves its role as a monoamine reuptake inhibitor. It obstructs the reuptake of monoamines such as dopamine and norepinephrine, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in heightened stimulation of postsynaptic receptors, which can influence various physiological and psychological responses .
Comparación Con Compuestos Similares
2,4,6-Trimethoxyphenethylamine (hydrochloride) is part of a group of compounds known as trimethoxyphenethylamines. Similar compounds include:
- 2,3,4-Trimethoxyphenethylamine
- 2,3,5-Trimethoxyphenethylamine
- 2,3,6-Trimethoxyphenethylamine
- 2,4,5-Trimethoxyphenethylamine
- 3,4,5-Trimethoxyphenethylamine (Mescaline)
Uniqueness
What sets 2,4,6-Trimethoxyphenethylamine (hydrochloride) apart is its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C11H18ClNO3 |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-8-6-10(14-2)9(4-5-12)11(7-8)15-3;/h6-7H,4-5,12H2,1-3H3;1H |
Clave InChI |
MEZFMRZBYCEOHW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)CCN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


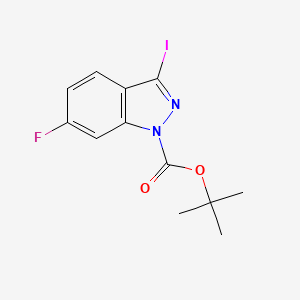
![3-[(2-Methylpropan-2-yl)oxymethyl]piperazin-2-one](/img/structure/B14081216.png)
![Ethyl 3-[4-[1-(2-aminoethyl)pyrrolidin-2-yl]phenyl]prop-2-enoate](/img/structure/B14081218.png)
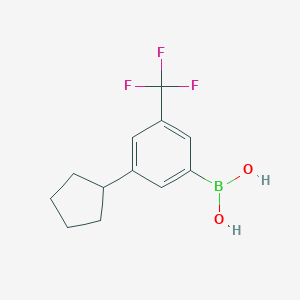
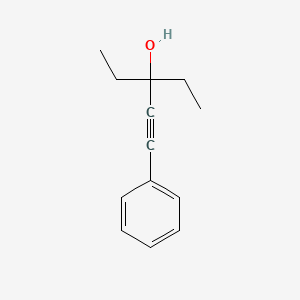
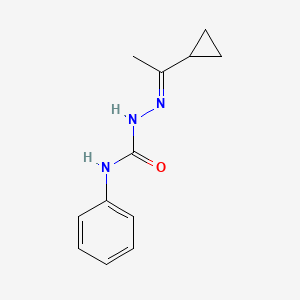
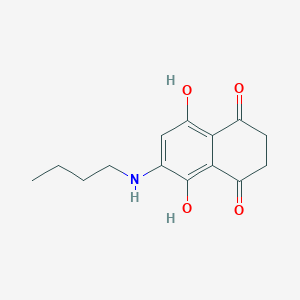
![1,3-dimethyl-6-(propan-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14081225.png)
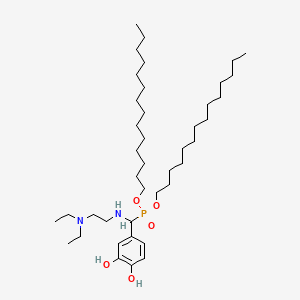
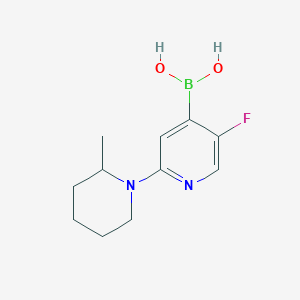
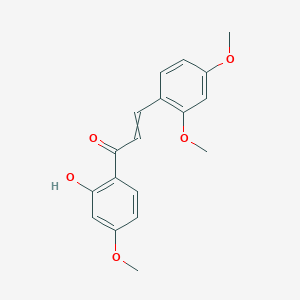

![2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14081255.png)

